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Abstract

1,1-Dimethoxyethene, also known as ketene dimethyl acetal, is a highly reactive and versatile
organic compound with the CAS number 922-69-0. Its electron-rich double bond makes it a
valuable reagent in a variety of chemical transformations, most notably in cycloaddition
reactions for the synthesis of complex molecular architectures. This technical guide provides an
in-depth overview of the physical and chemical properties, synthesis, key reactions, and
applications of 1,1-dimethoxyethene, with a particular focus on its utility in the development of
bioactive molecules and pharmaceuticals. Detailed experimental protocols, safety and handling
procedures, and spectral data are also presented to support its practical application in a
research and development setting.

Physicochemical and Spectroscopic Data

1,1-Dimethoxyethene is a colorless, volatile, and flammable liquid with a sweet odor.[1] It is
sensitive to heat, light, and moisture and should be handled and stored with care.[2] A
summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical and Chemical Properties of 1,1-
Dimethoxyethene
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Property Value Reference(s)

CAS Number 922-69-0 [1]

Molecular Formula CaHsO2 [2]

Molecular Weight 88.11 g/mol [2]

Density 0.862 - 0.93 g/mL at 20 °C [2][3]

Boiling Point 46.9 °C at 760 mmHg, 89 °C [2][3]
93-94 °C (Note: This value is

Melting Point likely erroneous and not widely  [2][3]
reported)

Flash Point 6 °C [2]

Refractive Index 1.379 [2][3]

Vapor Pressure

342 mmHg at 25°C

[2]

Spectrum Type

Key Peaks/Shifts

Reference(s)

1H NMR

0 3.3-3.5 ppm (methoxy
groups), 6 4.8-5.2 ppm
(ethene protons)

[1]

13C NMR

Data not explicitly found in
searches, but expected peaks
would be for the methoxy
carbons, the oxygen-
substituted olefinic carbon, and

the terminal olefinic carbon.

Infrared (IR)

Strong C-O stretches at 1100—
1250 cm~1, C=C stretch at
1620-1680 cm~1

[1]

Mass Spectrometry (MS)

Molecular ion peak at m/z 88
(for CaHsO2%)

[1]
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Synthesis of 1,1-Dimethoxyethene

A common laboratory synthesis of 1,1-dimethoxyethene involves the elimination of a
hydrogen halide from a 2-halo-1,1-dimethoxyethane precursor, such as 2-bromo-1,1-
dimethoxyethane (bromoacetaldehyde dimethyl acetal).

Experimental Protocol: Synthesis via Elimination

This protocol is a representative procedure based on the synthesis of the precursor and
general elimination reaction principles.

Step 1: Synthesis of 2-Bromo-1,1-dimethoxyethane (Bromoacetaldehyde Dimethyl Acetal)

o Materials: 2-bromoacetaldehyde, dry methanol, p-toluenesulfonic acid, toluene, saturated
aqueous Naz2S20s solution, dichloromethane (DCM), anhydrous Na2SOa.

e Procedure:

[¢]

In a two-necked round-bottom flask equipped with a Dean-Stark apparatus, dissolve p-
toluenesulfonic acid (10 mol%) in dry methanol (2.2 equivalents) and toluene.

o Slowly add 2-bromoacetaldehyde (1.0 equivalent) to the solution.

o Heat the reaction mixture to 78 °C and stir for 24 hours, collecting the water that is formed
in the Dean-Stark trap.

o After the reaction is complete, cool the mixture and add a saturated aqueous solution of
Na2S:20s.

o Extract the agueous phase with DCM.

o Dry the combined organic phases over anhydrous Na2SOa.

o Concentrate the organic phase under reduced pressure to yield 2-bromo-1,1-
dimethoxyethane as a colorless oil.[4]

Step 2: Elimination to form 1,1-Dimethoxyethene
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o Materials: 2-Bromo-1,1-dimethoxyethane, a strong, non-nucleophilic base (e.g., potassium
tert-butoxide), and a suitable aprotic solvent (e.g., tetrahydrofuran (THF)).

e Procedure:

o In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), dissolve 2-bromo-1,1-dimethoxyethane in anhydrous THF.

o Cool the solution to 0 °C in an ice bath.

o Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in THF to the stirred
solution.

o Allow the reaction to warm to room temperature and stir for several hours, monitoring the
reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

o Upon completion, quench the reaction by the careful addition of water.

o Separate the organic layer, and extract the aqueous layer with a suitable organic solvent
(e.g., diethyl ether).

o Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.qg.,
anhydrous magnesium sulfate).

o Carefully remove the solvent by distillation at atmospheric pressure.

o Purify the resulting crude product by fractional distillation to obtain pure 1,1-
dimethoxyethene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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